Cleroindicin F
Overview
Description
Mechanism of Action
Target of Action
Cleroindicin F, also known as (-)-Rengyolone, is primarily an antimicrobial agent . It shows relatively high anticandidal activity against Candida strains . .
Mode of Action
Its antimicrobial activity suggests that it likely interacts with targets that are essential for the survival or proliferation of candida strains .
Biochemical Pathways
Given its antimicrobial activity, it is plausible that this compound interferes with essential biochemical pathways in Candida strains, leading to their inhibition or death .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of this compound and its overall pharmacokinetic profile .
Result of Action
This compound exhibits relatively high anticandidal activity, suggesting that it can inhibit the growth of or kill Candida strains
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of antimicrobial agents . Factors such as pH, temperature, and the presence of other substances can affect the activity of this compound.
Biochemical Analysis
Biochemical Properties
Cleroindicin F plays a significant role in biochemical reactions due to its antimicrobial and cytotoxic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound exhibits high anticandidal activity by inhibiting the growth of Candida strains . The exact nature of these interactions involves binding to specific sites on the microbial enzymes, disrupting their normal function and leading to cell death. Additionally, this compound has been shown to interact with proteins involved in cancer cell proliferation, thereby exerting its cytotoxic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. In microbial cells, it inhibits growth and induces cell death by disrupting essential enzymatic functions . In cancer cells, this compound has been observed to influence cell signaling pathways, leading to apoptosis or programmed cell death . This compound also affects gene expression and cellular metabolism, further contributing to its antimicrobial and cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes in microbial cells, inhibiting their activity and leading to cell death . In cancer cells, this compound interacts with proteins involved in cell proliferation and survival, leading to the activation of apoptotic pathways . These interactions result in changes in gene expression and enzyme activity, ultimately causing cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its antimicrobial and cytotoxic properties for several weeks when stored properly . Prolonged exposure to light and air can lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant antimicrobial activity without noticeable toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy cells . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its antimicrobial and cytotoxic activities. It interacts with enzymes involved in the synthesis and degradation of essential biomolecules in microbial cells . These interactions disrupt normal metabolic processes, leading to cell death. In cancer cells, this compound affects metabolic flux and metabolite levels, further contributing to its cytotoxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound accumulates in specific compartments, where it exerts its antimicrobial and cytotoxic effects . The compound’s localization and accumulation are crucial for its efficacy and therapeutic potential .
Subcellular Localization
This compound is localized in specific subcellular compartments, which is essential for its activity and function. It is directed to these compartments through targeting signals and post-translational modifications . In microbial cells, this compound accumulates in the cytoplasm, where it interacts with essential enzymes and proteins . In cancer cells, it localizes to specific organelles involved in cell proliferation and survival, enhancing its cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cleroindicin F involves the reduction of a hydroperoxyl group in an intermediate compound using triphenylphosphine. This process yields this compound with an enantiomeric excess of 80% and a yield of 57% from the starting material . The reaction conditions typically involve the use of aluminum amalgam and Triton B to promote intramolecular epoxidation and reduction .
Industrial Production Methods
advancements in catalytic asymmetric dearomatization could potentially be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Cleroindicin F undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction of the hydroperoxyl group is a key step in its synthesis.
Substitution: Functional groups on the this compound molecule can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Singlet oxygen or thallium(III) perchlorate can be used for oxidative dearomatization.
Reduction: Triphenylphosphine is commonly used for the reduction of hydroperoxyl groups.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include various cleroindicin derivatives, which can exhibit different biological activities .
Scientific Research Applications
Cleroindicin F has several scientific research applications, including:
Comparison with Similar Compounds
. Compared to its analogs, Cleroindicin F is unique due to its high anticandidal activity and specific structural features. Other cleroindicins may exhibit different biological activities and chemical properties .
Biological Activity
Cleroindicin F, a naturally occurring compound derived from various plant species such as Clerodendrum indicum, Clerodendrum bungei, and Cornus controversa, has garnered attention due to its significant biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the clerodane family of compounds, characterized by a bicyclic structure. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 226.28 g/mol. The compound exhibits a unique optical activity profile, being nearly racemic in nature, which influences its biological interactions.
Antimicrobial Activity
One of the most notable properties of this compound is its antimicrobial activity , particularly against Candida species. Research indicates that this compound has a minimum inhibitory concentration (MIC) value of 12.5 μg/mL against certain strains of Candida, suggesting effective inhibition of fungal growth.
The antimicrobial action of this compound is believed to involve disruption of the fungal cell membrane, leading to cell death. This interaction likely targets essential enzymes and proteins necessary for fungal survival, thereby inhibiting their proliferation.
Anticancer Properties
In addition to its antifungal effects, this compound has been studied for its potential anticancer properties . Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism by which this compound exerts these effects is thought to involve modulation of cellular pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the ability of ent-Cleroindicin F (an enantiomer) to inhibit cancer cell growth by modulating specific signaling pathways associated with cancer progression.
- Pharmacological Studies : Research utilizing network pharmacology identified multiple targets and pathways influenced by compounds from Clerodendrum species, including this compound, indicating a multifaceted approach to anticancer activity .
Biochemical Pathways
This compound interacts with various biochemical pathways that are crucial for its biological activity:
- Cytotoxicity : The compound induces cytotoxic effects in microbial cells by disrupting enzymatic functions essential for metabolism and survival.
- Cellular Effects : In laboratory settings, this compound has shown stability under standard storage conditions but may degrade over prolonged periods, affecting its efficacy.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other members of the clerodane family:
Compound | Structure Type | Unique Features |
---|---|---|
Cleroindicin A | Bicyclic | Different biological activity profile |
Cleroindicin B | Bicyclic | Similar synthesis pathway but distinct effects |
Cleroindicin C | Bicyclic | Variation in optical activity |
Cleroindicin D | Bicyclic | Potentially different pharmacological effects |
Cleroindicin E | Bicyclic | Unique interaction profiles |
This table illustrates the diversity within the clerodane family while emphasizing the unique characteristics of this compound.
Properties
IUPAC Name |
(3aR,7aR)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPAWIMHOPPDA-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1(C=CC(=O)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@]1(C=CC(=O)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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